molecular formula C20H17N7S B2904287 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 890602-78-5

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2904287
CAS No.: 890602-78-5
M. Wt: 387.47
InChI Key: JQWOUXVZPANVQO-UHFFFAOYSA-N
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Description

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that 3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be a promising therapeutic target for the development of new-generation anti-TB agents .

Molecular Mechanism

The molecular mechanism of action of 3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of the chorismate end product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures

Scientific Research Applications

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole has several scientific research applications:

Properties

IUPAC Name

3-benzyl-6-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7S/c1-13-8-10-16(11-9-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWOUXVZPANVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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